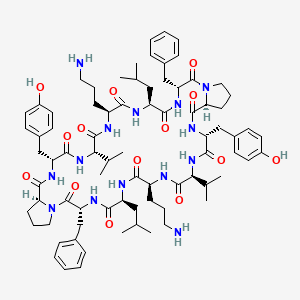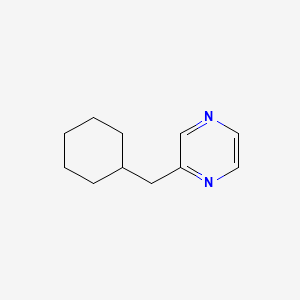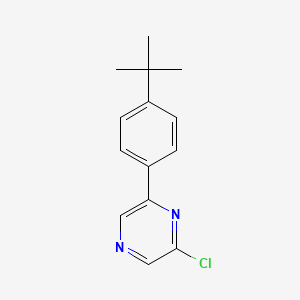
2-(4-(tert-Butyl)phenyl)-6-chloropyrazine
Descripción general
Descripción
2-(4-(tert-Butyl)phenyl)-6-chloropyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrazine derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It is also thought to have anti-inflammatory and antiviral effects by modulating the immune response.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine are mainly related to its potential as a therapeutic agent. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. However, further research is needed to fully understand its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine in lab experiments include its potent antitumor activity, anti-inflammatory, and antiviral properties. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine. These include:
1. Further studies on the mechanism of action of this compound to better understand its effects on the human body.
2. Exploration of the potential side effects of this compound to ensure its safety for use in humans.
3. Investigation of the potential use of this compound in combination with other therapeutic agents to enhance its antitumor activity.
4. Development of new derivatives of this compound to improve its potency and selectivity.
Conclusion:
In conclusion, 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine is a promising compound with potential applications in medicinal chemistry. Its potent antitumor activity, anti-inflammatory, and antiviral properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, potential side effects, and optimal therapeutic use.
Aplicaciones Científicas De Investigación
The scientific research application of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine is mainly focused on its potential as a therapeutic agent. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory and antiviral properties.
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-6-chloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-14(2,3)11-6-4-10(5-7-11)12-8-16-9-13(15)17-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPSONZYIILSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587809 | |
| Record name | 2-(4-tert-Butylphenyl)-6-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-Butyl)phenyl)-6-chloropyrazine | |
CAS RN |
943997-52-2 | |
| Record name | 2-(4-tert-Butylphenyl)-6-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



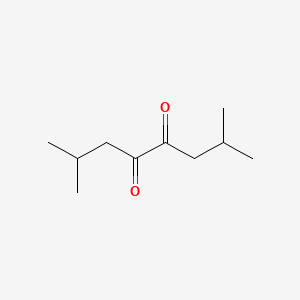
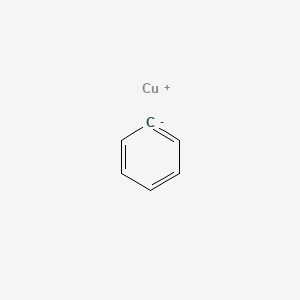
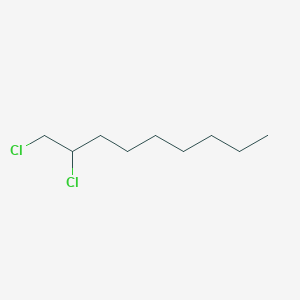
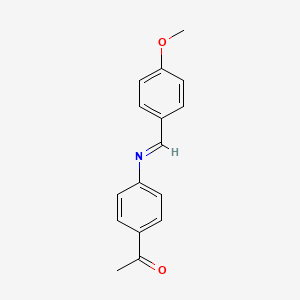
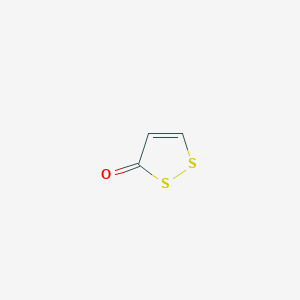
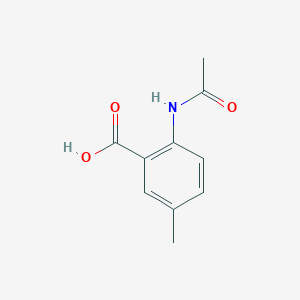
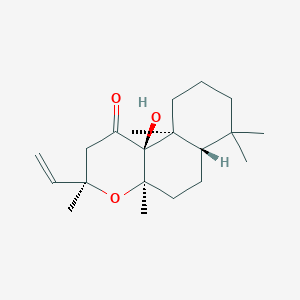
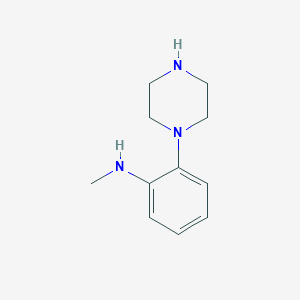
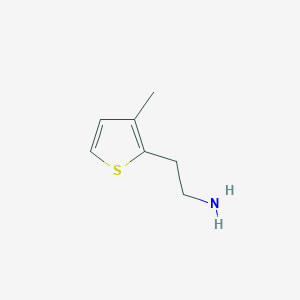
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1628351.png)
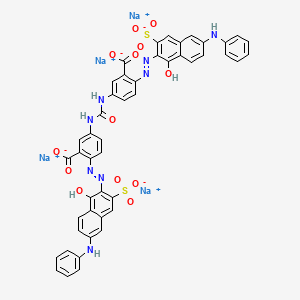
![2-[[1,14,15,18,19,20,34,35,39,39-Decahydroxy-2,5,10,23,31-pentaoxo-28-(3,4,5-trihydroxybenzoyl)oxy-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-13-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1628353.png)
